molecular formula C9H12ClF2N B3106096 (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride CAS No. 1565825-89-9

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Cat. No. B3106096
CAS RN: 1565825-89-9
M. Wt: 207.65
InChI Key: BNFNPNSBDYSQAL-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

-(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, also known as (R)-1-(3,4-DFPP-HCl, is an organic compound commonly used in scientific research. It is a chiral amine that is widely used in the fields of medicinal chemistry, biochemistry, and pharmacology. This compound has been studied extensively for its potential therapeutic applications and has been used in a variety of experiments.

Scientific Research Applications

Environmental Applications

Amine-Functionalized Sorbents for Water Treatment
Amine-containing sorbents, due to their electrostatic interactions and hydrophobic interactions, are being explored for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The design of next-generation sorbents takes into consideration the combined effects of sorbent functional groups, hydrophobic interactions, and sorbent morphology for effective PFAS control in municipal water and wastewater treatment at low concentrations (Ateia et al., 2019).

Biomedical Applications

Adhesive Catechol-Conjugated Chitosan
Inspired by mussel adhesive proteins, researchers have developed chitosan-catechol as a promising adhesive polymer for biomedical applications. This conjugation dramatically increases solubility and mimics the robust wet-resistant adhesion of mussels, showing potential for wound healing patches, tissue sealants, and hemostatic materials due to its excellent biocompatibility and adhesion properties (Ryu, Hong, & Lee, 2015).

properties

IUPAC Name

(1R)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFNPNSBDYSQAL-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

CAS RN

847448-32-2
Record name (1S)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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